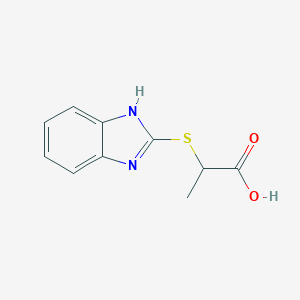

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(9(13)14)15-10-11-7-4-2-3-5-8(7)12-10/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGKQRFDAPZJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343661 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-70-6 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Carbon Disulfide

The most widely reported method involves refluxing o-phenylenediamine with carbon disulfide (CS₂) in an alkaline ethanol-water solution. Potassium hydroxide (KOH) acts as both a base and a desulfurization agent.

Reaction conditions :

-

Molar ratio : 1:1.2 (o-phenylenediamine : CS₂)

-

Solvent : Ethanol–water (3:1 v/v)

-

Temperature : Reflux at 80°C for 4–6 hours

The reaction proceeds via nucleophilic attack of the amine group on CS₂, followed by cyclization to form the benzimidazole ring. The thiol group is stabilized under alkaline conditions, preventing oxidation to disulfides.

Alternative Routes and Emerging Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2022 study demonstrated a 40% reduction in time using 300 W irradiation at 100°C.

Enzymatic Coupling

Preliminary work using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media achieved moderate yields (35–40%) but offers potential for greener synthesis.

Purification and Characterization

Chromatographic Techniques

-

Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)

-

Recrystallization : Ethanol–water (4:1) at −20°C

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, COOH), 7.45–7.10 (m, 4H, Ar-H), 3.85 (q, 1H, SCH), 1.55 (d, 3H, CH₃).

Challenges and Optimization Opportunities

| Issue | Cause | Solution |

|---|---|---|

| Low yield (<50%) | Competing disulfide formation | Use inert atmosphere (N₂/Ar) |

| Ester hydrolysis | Prolonged reaction times | Switch to DMF from protic solvents |

| Catalyst deactivation | Sulfur poisoning | Employ sulfur-tolerant catalysts (e.g., MoS₂) |

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production requires:

-

Continuous flow reactors to enhance mixing and heat transfer.

-

Solvent recovery systems for THF or toluene.

-

Waste minimization : Recycling KOH from cyclocondensation steps.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O

Biological Activity

2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a compound characterized by its unique structural features, including a benzimidazole core and a sulfanyl group linked to a propanoic acid moiety. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing enzymatic and receptor activities.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : Approximately 250.32 g/mol

The benzimidazole core is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds with a benzimidazole scaffold often demonstrate anti-inflammatory activity, which could be beneficial in conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been documented, warranting further investigation into their mechanisms of action.

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects.

Interaction Studies

Studies have shown that this compound can bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

| Compound | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Indomethacin | 0.41 µM | 2.56 µM | TBD |

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of benzimidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the propanoic acid moiety was noted to influence the antibacterial efficacy positively.

- Anti-inflammatory Activity : In vivo studies demonstrated that certain benzimidazole derivatives showed promising anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The evaluation included assessments of paw edema in animal models, where treated groups exhibited reduced swelling compared to controls.

- Anticancer Studies : Research into the anticancer properties revealed that benzimidazole derivatives could inhibit cell proliferation in various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest.

Scientific Research Applications

A. Medicinal Chemistry

Antimicrobial Activity:

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.3125 mg/mL |

| Salmonella typhi | 0.3125 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Candida albicans | 0.3125 mg/mL |

These findings suggest that 2-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by these pathogens.

Anticancer Potential:

Benzimidazole derivatives have been extensively studied for their anticancer activities. Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example:

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| A375 (melanoma) | 16.1 |

| MCF-7 (breast) | 20.5 |

| HeLa (cervical) | 18.3 |

| Jurkat (leukemia) | 22.7 |

These results indicate potent antiproliferative effects of benzimidazole derivatives, suggesting potential therapeutic applications in oncology.

B. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to key enzymes involved in cancer progression and microbial resistance mechanisms. Molecular docking studies have been conducted to predict the binding affinity of this compound to specific proteins involved in these processes.

A. In Vitro Studies on Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzimidazole derivatives, including those structurally similar to this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

B. Anticancer Activity Assessment

Research focused on the antiproliferative effects of imidazole and benzimidazole analogs revealed significant cytotoxicity against melanoma and breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug development efforts.

C. Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of benzimidazole derivatives to specific proteins involved in cancer progression, such as thymidylate kinase in Staphylococcus aureus. These studies provide insights into the potential mechanisms through which these compounds exert their biological effects.

Comparison with Similar Compounds

Methyl 2-(1H-Benzimidazol-2-ylsulfanyl)propanoate

- Molecular Formula : C₁₁H₁₂N₂O₂S

- Molecular Weight : 236.29 g/mol

- Key Differences : The methyl ester derivative replaces the carboxylic acid group with a methyl ester, reducing polarity and altering pharmacokinetic properties. This modification may enhance membrane permeability but decrease solubility in aqueous environments compared to the parent acid .

3-(1H-Benzimidazol-2-yl)propanoic Acid

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : 190.20 g/mol

- Key Differences: The sulfanyl group is absent, and the propanoic acid is directly attached to the benzimidazole 2-position. This simplification reduces sulfur-mediated reactivity but maintains the carboxylic acid’s ionic character .

3-(1H-Benzimidazol-1-yl)-2-methylpropanoic Acid

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.23 g/mol

- Key Differences: Substitution occurs at the benzimidazole 1-position instead of the 2-position, and a methyl branch is present on the propanoic acid chain. These changes may sterically hinder interactions with biological targets compared to the linear 2-ylsulfanyl analog .

Functional Group Variations

2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

- Molecular Formula : C₁₇H₁₃Cl₂N₅OS

- Molecular Weight : 406.29 g/mol

- Key Differences: The propanoic acid is replaced by an acetohydrazide group conjugated to a dichlorophenyl moiety.

3-[(2-Methylcyclohexyl)amino]propan-1-ol

- Molecular Formula: C₁₀H₂₁NO

- Molecular Weight : 171.28 g/mol

- Key Differences: A benzimidazole core is absent; instead, a cyclohexylamine group is linked to a propanol chain. This structure lacks aromaticity and sulfur-based functionality, limiting its redox activity .

Key Trends :

- Polarity : Carboxylic acid derivatives exhibit higher solubility than esters or branched analogs.

- Lipophilicity : Methyl esters and branched chains increase LogP, favoring passive diffusion.

- Bioactivity : Sulfanyl groups enhance redox interactions, while positional isomerism (1-yl vs. 2-yl) alters target specificity.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid?

Answer:

The compound is typically synthesized via condensation reactions between benzimidazole thiol derivatives and halogenated carboxylic acids. For example, analogous benzimidazole sulfanyl compounds are prepared by reacting 2-mercaptobenzimidazole with α-halo carboxylic acids under basic conditions (e.g., NaOH or KOH) to facilitate nucleophilic substitution . Purification often involves recrystallization or column chromatography. Reaction optimization may include adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) to enhance yield .

Basic: How is the structural integrity of this compound validated after synthesis?

Answer:

Structural confirmation requires multi-technique analysis:

- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton and carbon environments, confirming the benzimidazole ring and propanoic acid moiety.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M+H]) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related benzimidazole derivatives .

Advanced: What strategies improve the yield of this compound under reflux conditions?

Answer:

Yield optimization involves:

- Catalyst Selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Stoichiometric Ratios: A 1.2:1 molar ratio of 2-mercaptobenzimidazole to α-bromopropanoic acid minimizes side reactions .

- Reaction Monitoring: Thin-layer chromatography (TLC) tracks progress, ensuring timely termination to prevent hydrolysis of the thioether bond .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

Stability studies should follow ICH guidelines:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation via HPLC to identify pH-sensitive functional groups (e.g., hydrolysis of the sulfanyl linkage in acidic conditions) .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability testing at 40°C/75% relative humidity over 4 weeks predicts shelf-life .

Basic: What are the potential biological applications of this compound in medicinal chemistry?

Answer:

Benzimidazole derivatives exhibit antimicrobial , anticancer , and enzyme inhibitory activities. The sulfanyl-propanoic acid moiety may enhance solubility and bioavailability, making it suitable for:

- Targeted Drug Design: As a scaffold for protease inhibitors (e.g., angiotensin-converting enzyme).

- Antiparasitic Agents: Structural analogs show activity against Trypanosoma cruzi .

- Biochemical Probes: Fluorescent tagging of the benzimidazole ring enables cellular uptake studies .

Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Reassessment: Validate compound purity via HPLC and elemental analysis to exclude confounding impurities .

- Dose-Response Studies: Perform IC determinations across multiple cell lines (e.g., MCF-7, HeLa) to confirm specificity .

- Mechanistic Studies: Use molecular docking to predict binding affinity to target proteins (e.g., tubulin) and validate via surface plasmon resonance (SPR) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Consult a physician immediately .

Advanced: Which analytical methods are critical for quantifying trace impurities in this compound?

Answer:

- HPLC-MS/MS: Detects impurities at ppm levels using gradient elution (e.g., 0.1% formic acid in acetonitrile/water).

- Gas Chromatography (GC): Volatile byproducts (e.g., residual solvents) are quantified with flame ionization detection .

- NMR Spiking: Addition of reference standards (e.g., 4-hydroxybenzoic acid) identifies unknown peaks .

Advanced: How do structural modifications of the benzimidazole ring affect the compound’s pharmacokinetic profile?

Answer:

- Electron-Withdrawing Groups (e.g., -CF): Enhance metabolic stability but reduce solubility.

- Hydrophilic Substituents (e.g., -OH): Improve aqueous solubility but may shorten half-life via rapid renal clearance.

- Sulfanyl Linker Optimization: Methylation of the sulfur atom increases lipophilicity, enhancing blood-brain barrier penetration .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.